molecular formula C16H15N3O4S2 B2894501 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide CAS No. 865592-00-3

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2894501
M. Wt: 377.43
InChI Key: GVCSRUVUNORRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The IUPAC name is based on the longest carbon chain in the compound and the functional groups present.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the yield and purity of the product.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.



Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. By studying the compound’s reactions with various reagents, one can learn about its chemical properties and potential uses.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be measured experimentally or predicted using computational methods.


Scientific Research Applications

Fluorescent Probe Development

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide, as a derivative of benzothiazole, has applications in the development of fluorescent probes. Geng et al. (2015) integrated the π-conjugation interruption reaction and “quinone–phenol” transduction-activated excited-state intramolecular proton transfer (ESIPT) within a benzothiazole-containing rhodol derivative. This compound was developed as a ratiometric fluorescent probe for sulfite, demonstrating low cytotoxicity and desirable cell permeability for biological applications (Geng et al., 2015).

Photodynamic Therapy

Benzothiazole derivatives, including structures related to 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide, are significant in photodynamic therapy. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzothiazole groups, showing high singlet oxygen quantum yield. These compounds have potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

In the field of corrosion science, benzothiazole derivatives are employed as corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives to study their inhibiting effect against steel corrosion in HCl solution. These inhibitors showed higher inhibition efficiencies and stability than previously reported benzothiazole family inhibitors (Hu et al., 2016).

Medicinal Chemistry

Benzothiazole and its derivatives, including structures similar to 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide, have a wide spectrum of medicinal properties. Sharma et al. (2013) highlighted the significance of benzothiazole scaffold in various therapeutic applications, noting its role in antitumor, antimicrobial, antidiabetic, anti-inflammatory, and other activities (Sharma et al., 2013).

Luminescent Properties

Lu et al. (2017) investigated the luminescent properties of three benzothiazole derivatives, demonstrating their potential in white light emission. These compounds, due to their unique absorption and emission properties, could be used in the development of white-light emitting devices (Lu et al., 2017).

Safety And Hazards

The safety and hazards of a compound are typically assessed through toxicology studies. This involves testing the compound on cells or animals to determine its potential to cause harm.


Future Directions

The future directions for studying a compound could involve developing new synthetic routes, finding new applications, or studying its biological activity in more detail.


Please note that this is a general approach and the specific details would depend on the particular compound. For “2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide”, you might need to conduct original research or contact experts in the field for more information.


properties

IUPAC Name

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-10(23-11-5-3-2-4-6-11)15(20)19-16-18-13-8-7-12(25(17,21)22)9-14(13)24-16/h2-10H,1H3,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCSRUVUNORRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.